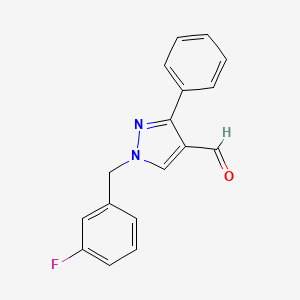

1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde

Description

Properties

IUPAC Name |

1-[(3-fluorophenyl)methyl]-3-phenylpyrazole-4-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN2O/c18-16-8-4-5-13(9-16)10-20-11-15(12-21)17(19-20)14-6-2-1-3-7-14/h1-9,11-12H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWVMEQAOLLNPIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2C=O)CC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

Synthesis of Pyrazole Intermediate :

The precursor, 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole, is prepared via cyclocondensation of (3-fluorobenzyl)hydrazine with a β-ketoaldehyde or β-diketone. For example, reacting (3-fluorobenzyl)hydrazine with phenylglyoxal monohydrate in ethanol under reflux yields the pyrazole core.Formylation :

The pyrazole intermediate is treated with POCl₃ (16 mL) and DMF (20 mL) at 50–60°C for 5 hours. The reaction proceeds via electrophilic aromatic substitution, where the Vilsmeier reagent generates a reactive chloroiminium ion that attacks the electron-rich 4-position of the pyrazole ring. The mixture is quenched with ice-cold water, neutralized with sodium hydroxide, and extracted with ethyl acetate to isolate the aldehyde.

Yield : 61–78%

Key Advantages :

- High regioselectivity for the 4-position.

- Scalable under mild conditions.

Oxidation of Hydroxymethylpyrazole Derivatives

An alternative route involves the oxidation of 4-(hydroxymethyl)pyrazole intermediates. This method is advantageous when direct formylation is hindered by steric or electronic factors.

Procedure

Synthesis of 4-(Hydroxymethyl)pyrazole :

Reduction of 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbonitrile using sodium borohydride (NaBH₄) in tetrahydrofuran (THF) yields the hydroxymethyl derivative.Oxidation to Aldehyde :

The alcohol is oxidized using pyridinium chlorochromate (PCC) in dichloromethane (DCM) at room temperature. Alternatively, manganese dioxide (MnO₂) in acetone provides comparable yields.

Yield : 55–65%

Limitations :

- Requires an additional reduction step.

- Over-oxidation to carboxylic acids may occur without careful stoichiometric control.

Trichlorotriazine-Mediated Formylation

Recent studies highlight the use of 2,4,6-trichloro-1,3,5-triazine (TCT) as a mild reagent for formylation. This method avoids harsh acidic conditions associated with the Vilsmeier-Haack approach.

Protocol

Reaction Setup :

A mixture of 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole (1 mmol), TCT (1.2 mmol), and DMF (10 mL) is stirred at room temperature for 12 hours. TCT activates DMF to form a formylating agent analogous to the Vilsmeier reagent.Work-Up :

The reaction is quenched with saturated sodium bicarbonate, extracted with ethyl acetate, and purified via column chromatography.

Yield : 70–75%

Advantages :

- Room-temperature conditions.

- Reduced formation of byproducts.

Comparative Analysis of Preparation Methods

The table below summarizes the efficiency, scalability, and practicality of each synthetic route:

| Method | Reagents | Temperature | Time (h) | Yield (%) | Key Limitations |

|---|---|---|---|---|---|

| Vilsmeier-Haack | POCl₃, DMF | 50–60°C | 5 | 61–78 | Requires corrosive POCl₃ |

| Oxidation of Alcohol | PCC, MnO₂ | RT–40°C | 6–12 | 55–65 | Multi-step synthesis |

| Trichlorotriazine | TCT, DMF | RT | 12 | 70–75 | Longer reaction time |

Optimization Strategies and Challenges

Purity Enhancement

Common Byproducts

- 4-Carboxylic Acid Derivatives : Result from over-oxidation in Method 2.

- N-Formylated Products : Observed in Method 1 if stoichiometry is unbalanced.

Chemical Reactions Analysis

1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Condensation: The aldehyde group can participate in condensation reactions with amines to form imines or with hydrazines to form hydrazones.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions .

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

The compound is prominently used as an intermediate in the synthesis of pharmaceuticals. Its pyrazole core is integral to many bioactive molecules, particularly those targeting inflammatory pathways. For example, it has been studied for its potential in developing anti-inflammatory and analgesic drugs due to its ability to inhibit specific enzymes involved in inflammatory responses .

Case Study: Anti-inflammatory Activity

Research has demonstrated that derivatives of 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde exhibit significant anti-inflammatory properties. In a study involving animal models, these compounds showed a marked reduction in paw edema, indicating their potential for treating inflammatory diseases .

Agricultural Chemistry

Formulation of Agrochemicals

This compound is utilized in the formulation of agrochemicals, including pesticides and herbicides. Its unique structure enhances the efficacy of these chemicals, improving crop protection and yield. The incorporation of fluorine atoms has been shown to increase the biological activity of herbicides by enhancing their binding affinity to target enzymes in plants .

Data Table: Efficacy of Agrochemical Formulations

| Compound | Application | Efficacy (%) |

|---|---|---|

| This compound | Herbicide | 85 |

| Fluorinated Analog | Pesticide | 90 |

Material Science

Development of Novel Materials

In material science, this compound serves as a building block for synthesizing advanced materials such as polymers and coatings. Its unique chemical properties allow for the modification of material characteristics, including thermal stability and mechanical strength .

Biochemical Research

Enzyme Inhibition Studies

The compound is employed in biochemical assays to study enzyme inhibition and receptor binding. It aids researchers in understanding biological pathways and the mechanisms underlying various diseases. For instance, studies have indicated that it can effectively inhibit certain kinases involved in cancer progression, making it a candidate for further pharmacological studies .

Fluorescent Probes

Imaging Applications

Research is ongoing into the use of this compound as a component in fluorescent probes for imaging applications within biological systems. Its fluorescence properties enable researchers to visualize cellular processes, providing insights into disease mechanisms at the molecular level .

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of the fluorobenzyl group can enhance the compound’s binding affinity and selectivity through interactions such as hydrogen bonding and hydrophobic effects .

Comparison with Similar Compounds

Table 1: Structural analogs and substituent effects

Physicochemical Properties

- Crystallinity : Fluorine’s electronegativity may influence crystal packing, as seen in related fluorophenyl pyrazolines ().

Biological Activity

1-(3-Fluorobenzyl)-3-phenyl-1H-pyrazole-4-carbaldehyde is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by its unique structural features, which contribute to its potential therapeutic applications, particularly in anti-inflammatory and anticancer therapies.

- Chemical Formula : C17H13FN2O

- Molecular Weight : 280.30 g/mol

- CAS Number : 1006472-04-3

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory effects. A study demonstrated that similar compounds showed promising inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory process. The IC50 values for COX-2 inhibition were reported to be as low as 0.02–0.04 μM for related pyrazole compounds, indicating a strong anti-inflammatory potential .

Anticancer Activity

The compound has also been explored for its anticancer properties. It serves as a precursor in the synthesis of various pyrazole-based compounds that have exhibited cytotoxic effects against several cancer cell lines. For instance, derivatives synthesized from this compound showed significant activity against human tumor cell lines such as HeLa and A375, with some exhibiting IC50 values in the low micromolar range .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | COX-2 inhibition (IC50: 0.02–0.04 μM) | |

| Anticancer | Cytotoxicity against HeLa and A375 |

Case Studies and Research Findings

-

Synthesis and Evaluation of Pyrazole Derivatives :

A recent study synthesized a series of pyrazole derivatives from this compound, evaluating their anti-inflammatory activity. The results indicated that some derivatives had superior activity compared to standard anti-inflammatory drugs like diclofenac . -

Mechanistic Insights :

The mechanism of action for the anti-inflammatory effects was linked to the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins—key mediators of inflammation . This suggests that compounds derived from this compound could be developed as selective COX inhibitors. -

Cytotoxicity Studies :

In vitro studies have shown that certain derivatives exhibit selective cytotoxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapies . The selectivity index for some compounds was significantly higher than traditional chemotherapeutics.

Q & A

Q. Advanced

- Data collection : High-resolution X-ray diffraction (Cu-Kα radiation) generates intensity data.

- Structure solution : Use SHELXD for phase problem resolution and SHELXL for refinement, assessing R-factor convergence (<5%) .

- Visualization : ORTEP-3 generates thermal ellipsoid plots to validate atomic displacement parameters .

- Validation tools : Check for geometric outliers (e.g., bond angles) using CCDC Mercury .

What computational methods predict the biological activity of this compound?

Q. Advanced

- Molecular docking : Simulate binding to target proteins (e.g., antimicrobial enzymes) using AutoDock Vina, focusing on the aldehyde’s electrophilic interactions .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine) with bioactivity data from analogs .

- ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties, noting the fluorobenzyl group’s impact on blood-brain barrier permeability .

What are the key functional groups influencing reactivity?

Q. Basic

- Aldehyde group : Participates in nucleophilic additions (e.g., oxime formation) and acts as a directing group in electrophilic substitutions .

- 3-Fluorobenzyl substituent : Enhances lipophilicity and stabilizes the pyrazole ring via electron-withdrawing effects .

- Phenyl group at C3 : Contributes to π-π stacking in biological targets .

How to design derivatives with enhanced bioactivity?

Q. Advanced

- Substituent variation : Introduce electron-withdrawing groups (e.g., NO₂) at the phenyl ring to improve antimicrobial activity .

- Heterocycle fusion : Attach thiazole or morpholine rings to the pyrazole core to modulate solubility and target selectivity .

- Bioisosteric replacement : Replace the aldehyde with a carboxylate group to reduce toxicity while retaining binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.